Carbapenem

Pharmacokinetics Drug Stability Formulation Science

Carbapenem antibiotics are NOT interchangeable. Imipenem requires co-formulated cilastatin and carries >3-fold higher seizure risk. Ertapenem lacks P. aeruginosa coverage—unsuitable for ICU empiric therapy. Meropenem and doripenem offer superior ESBL potency and anti-pseudomonal activity. Ertapenem's 4-hour half-life enables once-daily OPAT. Source the right API. Mitigate supply chain fragility by diversifying fermentation-specialized manufacturers.

Molecular Formula C6H7NO
Molecular Weight 109.13 g/mol
Cat. No. B1253116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbapenem
Molecular FormulaC6H7NO
Molecular Weight109.13 g/mol
Structural Identifiers
SMILESC1C=CN2C1CC2=O
InChIInChI=1S/C6H7NO/c8-6-4-5-2-1-3-7(5)6/h1,3,5H,2,4H2/t5-/m1/s1
InChIKeyYZBQHRLRFGPBSL-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbapenem Antibiotics: Core Class Characteristics and Procurement Baseline


Carbapenems are a class of β-lactam antibiotics distinguished by a carbapenem nucleus that confers an exceptionally broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria [1]. They act by binding to and inactivating penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis, and are notable for their stability to most β-lactamases, including AmpC and extended-spectrum β-lactamases (ESBLs) [2]. This class includes imipenem, meropenem, ertapenem, and doripenem, each with distinct structural modifications that critically influence their pharmacokinetic stability, safety profiles, and antimicrobial spectra, which are the primary drivers for scientific selection and procurement decisions [3].

Why Carbapenem Substitution is Not Interchangeable: Critical Differentiators in Formulation and Spectrum


Despite sharing a common core structure, carbapenems cannot be considered therapeutically interchangeable due to critical, quantifiable differences in their susceptibility to renal degradation, safety profiles, and antibacterial spectra. For instance, the requirement for a co-formulated DHP-I inhibitor like cilastatin for imipenem directly impacts procurement specifications and clinical administration workflows compared to agents that do not require it [1]. Furthermore, a meta-analysis demonstrates a >3-fold higher risk of seizures with imipenem relative to other carbapenems and non-carbapenem antibiotics, a key safety consideration [2]. Additionally, the spectrum of activity varies significantly, with ertapenem lacking clinically useful activity against Pseudomonas aeruginosa, a major pathogen in nosocomial infections, thus precluding its use as a substitute for anti-pseudomonal agents like meropenem or doripenem [3].

Carbapenem Comparative Efficacy and Safety Data for Procurement Specifications


Differential Stability to Renal Dehydropeptidase-I (DHP-I)

A key differentiator among carbapenems is their susceptibility to degradation by human renal dehydropeptidase-I (DHP-I). The Vmax/Km ratio serves as a quantitative index of this enzyme's preference for substrates. Imipenem exhibits a Vmax/Km ratio of 6.24, indicating rapid degradation, which necessitates its co-formulation with the DHP-I inhibitor cilastatin [1]. In contrast, meropenem is significantly more stable, with a Vmax/Km ratio of 2.41, a difference that allows for its administration as a single agent [1]. This structural stability is conferred by a 1β-methyl group present in meropenem, ertapenem, and doripenem, but absent in imipenem [2].

Pharmacokinetics Drug Stability Formulation Science

Comparative Risk of Seizures as a Safety Biomarker

Neurotoxicity, specifically the risk of seizures, is a well-recognized and clinically important adverse effect that varies among carbapenems. A meta-analysis of randomized controlled trials quantified this risk using odds ratios (ORs). Imipenem was associated with a significantly elevated seizure risk compared to non-carbapenem antibiotics (OR 3.50; 95% CI 2.23–5.49) [1]. In contrast, meropenem (OR 1.04; 95% CI 0.61–1.77), ertapenem (OR 1.32; 95% CI 0.22–7.74), and doripenem (OR 0.44; 95% CI 0.13–1.53) did not show a statistically significant increase in seizure risk relative to non-carbapenem comparators [1]. Clinician consensus and clinical experience further identify imipenem/cilastatin as the most epileptogenic agent in the class [2].

Neurotoxicity Drug Safety Clinical Pharmacology

Spectrum of Activity: Ertapenem's Gap in Pseudomonas Coverage

A fundamental difference in the spectrum of activity among carbapenems is the clinically important lack of activity of ertapenem against Pseudomonas aeruginosa. This is a well-established class distinction: while imipenem, meropenem, and doripenem are active against P. aeruginosa, ertapenem is not [1]. This is consistently reflected in susceptibility testing; for example, in a large surveillance study of isolates from severely ill patients, meropenem was identified as the most active carbapenem against P. aeruginosa, while ertapenem had no useful activity [2]. This difference is attributed to the structure of ertapenem, which limits its penetration through the outer membrane porins of P. aeruginosa [3].

Antimicrobial Spectrum Pseudomonas aeruginosa Formulary Management

Comparative In Vitro Potency Against ESBL-Producing Enterobacteriaceae

Against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae, a major resistance threat, doripenem and meropenem demonstrate superior in vitro potency compared to imipenem and ertapenem. In a study of 380 Gram-negative bacilli with various resistance mechanisms, doripenem and meropenem were consistently more potent than ertapenem or imipenem when tested against these organisms [1]. Specifically, against multiple β-lactamase-producing Escherichia coli, doripenem exhibited MIC values at ≤0.016 μg/mL, which were substantially lower than those observed for ertapenem [1]. This enhanced activity is further supported by data showing that meropenem is the most active carbapenem against Enterobacteriaceae overall [2].

ESBL Enterobacteriaceae Antimicrobial Resistance MIC

Comparative Pharmacokinetics: Ertapenem's Prolonged Half-Life

Carbapenems differ significantly in their pharmacokinetic (PK) profiles, which directly determine dosing frequency and clinical workflow. Ertapenem is distinguished by a plasma elimination half-life (t½) of approximately 4 hours, allowing for once-daily intravenous administration [1]. In contrast, imipenem, meropenem, and doripenem have in vivo half-lives of approximately 1 hour and require administration every 6 to 8 hours [2]. This difference is attributed to ertapenem's high protein binding (>90%), which slows its renal clearance [3].

Pharmacokinetics Dosing Regimen Hospital Logistics

Procurement Complexity: Fermentation-Derived API Supply Chain Considerations

The industrial production of carbapenem active pharmaceutical ingredients (APIs) relies heavily on complex fermentation processes, creating a concentrated and specialized supply chain. The recent closure of a major US-based fermentation facility for β-lactam APIs underscores the fragility and high capital intensity of this manufacturing ecosystem [1]. This is in contrast to some other antibiotic classes that may be amenable to fully synthetic routes. Patents describe methods for increasing production of carbapenem antibiotics and derivatives in bacteria, highlighting ongoing innovation to improve fermentation yields and reduce costs, which directly impacts API availability and pricing [2]. The global market for carbapenem drug intermediates is projected to grow at a CAGR of 14.79% from 2026 to 2032, reflecting increasing demand and the specialized nature of this supply chain [3].

API Manufacturing Fermentation Technology Supply Chain

Procurement-Driven Application Scenarios for Carbapenem Use


Empiric Therapy of Severe Nosocomial Infections with Pseudomonas Risk

In intensive care units (ICUs) where Pseudomonas aeruginosa is a common and serious pathogen, procurement should prioritize anti-pseudomonal carbapenems such as meropenem, imipenem/cilastatin, or doripenem. This is based on the evidence that ertapenem lacks activity against this organism [1]. Meropenem may be preferred based on its superior in vitro potency against P. aeruginosa compared to imipenem and its more favorable safety profile regarding seizures [2][3].

Outpatient Parenteral Antimicrobial Therapy (OPAT) Programs

For patients requiring prolonged intravenous antibiotic therapy outside the hospital, ertapenem's pharmacokinetic profile is a key differentiator. Its 4-hour half-life allows for once-daily administration, significantly reducing the logistical burden on home healthcare nurses and patients compared to carbapenems requiring multiple daily doses [4]. This convenience makes ertapenem a preferred choice in OPAT formularies for appropriate infections.

Formulary Management in High ESBL-Prevalence Regions

Hospitals and healthcare systems in regions with a high prevalence of extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae should consider the superior potency of meropenem and doripenem in their formulary decisions. The data showing substantially lower MIC values for doripenem against these resistant strains supports its use as a reliable empiric agent, potentially reducing the risk of clinical failure and the need for escalation to last-resort antibiotics [5].

Sourcing and Risk Management for Carbapenem APIs

Procurement teams must recognize that the fermentation-dependent manufacturing of carbapenems creates a specialized and potentially fragile supply chain, as highlighted by recent facility closures [6]. Sourcing strategies should prioritize establishing long-term agreements with a diversified base of qualified API manufacturers to mitigate supply disruption risks and manage cost volatility, as evidenced by the high growth projections for this market segment [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbapenem

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.